Sodium DL-aspartate
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Overview
Description
L-aspartate, also known as L-aspartic acid, is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It is widely distributed in both plants and animals and is involved in various metabolic processes. L-aspartate is a key precursor for the synthesis of other amino acids, nucleotides, and several other biomolecules essential for growth and defense .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-aspartate can be synthesized through several methods, including protein extraction, chemical synthesis, and enzymatic conversion. The hydrolysis of proteins is a common method for extracting L-aspartate, where proteins are broken down into their constituent amino acids . Chemical synthesis involves the reaction of maleic anhydride with ammonia, followed by hydrolysis to produce L-aspartate . Enzymatic conversion uses aspartase enzymes to catalyze the conversion of fumarate and ammonia to L-aspartate .
Industrial Production Methods
Industrial production of L-aspartate often involves fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of L-aspartate through metabolic engineering techniques . The fermentation process is followed by downstream purification to isolate and purify L-aspartate for various applications .
Chemical Reactions Analysis
Types of Reactions
L-aspartate undergoes various chemical reactions, including transamination, deamination, and condensation reactions. In transamination reactions, L-aspartate transfers its amino group to an α-keto acid, forming oxaloacetate and a new amino acid . Deamination involves the removal of the amino group, resulting in the formation of fumarate . Condensation reactions with other amino acids can lead to the formation of peptides and proteins .
Common Reagents and Conditions
Common reagents used in the reactions of L-aspartate include ammonia, α-keto acids, and various enzymes such as aspartate aminotransferase and aspartase . These reactions typically occur under physiological conditions, with specific pH and temperature requirements to optimize enzyme activity .
Major Products Formed
The major products formed from the reactions of L-aspartate include oxaloacetate, fumarate, and various peptides and proteins . These products play essential roles in metabolic pathways such as the citric acid cycle and the urea cycle .
Scientific Research Applications
L-aspartate has numerous scientific research applications across various fields:
Mechanism of Action
L-aspartate exerts its effects through various molecular targets and pathways. It is involved in the transamination reactions that produce oxaloacetate, a key intermediate in the citric acid cycle . L-aspartate also participates in the malate-aspartate shuttle, which transports reducing equivalents across the mitochondrial membrane, facilitating ATP production . Additionally, L-aspartate acts as a neurotransmitter in the brain, influencing synaptic transmission and neural activity .
Comparison with Similar Compounds
L-aspartate is similar to other amino acids such as L-glutamate, L-ornithine, and L-arginine. it is unique in its role in the malate-aspartate shuttle and its involvement in the synthesis of nucleotides and other amino acids . L-glutamate, for example, is primarily involved in neurotransmission and the synthesis of glutamine . L-ornithine and L-arginine are key intermediates in the urea cycle, which detoxifies ammonia in the liver .
List of Similar Compounds
- L-glutamate
- L-ornithine
- L-arginine
- D-aspartate
L-aspartate’s unique functions and pathways make it a vital compound in various biological and industrial processes.
Properties
CAS No. |
39557-43-2 |
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Molecular Formula |
C4H6NNaO4 |
Molecular Weight |
155.08 g/mol |
IUPAC Name |
sodium;(3S)-3-amino-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H7NO4.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1/t2-;/m0./s1 |
InChI Key |
WTWSHHITWMVLBX-DKWTVANSSA-M |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)[O-].[Na+] |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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